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molecular formula C9H6BrNO2 B8273011 5-bromo-6-hydroxy-2H-isoquinolin-1-one

5-bromo-6-hydroxy-2H-isoquinolin-1-one

Cat. No. B8273011
M. Wt: 240.05 g/mol
InChI Key: GAHZDCPDBLGEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618985B2

Procedure details

5-Bromo-1-chloro-6-hydroxyisoquinoline (108 mg, 0.42 mmol) was mixed with hydrochloric acid (5M, 2 ml) and heated under microwave conditions at 150° C. for 40 minutes. The cooled residue was mixed with methanol and azeotroped to dryness under reduced pressure to give 5-bromo-6-hydroxy-2H-isoquinolin-1-one El-MS: m/z=240 and 242[M+H]+.
Name
5-Bromo-1-chloro-6-hydroxyisoquinoline
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[C:7]2Cl.Cl.C[OH:16]>>[Br:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:16]

Inputs

Step One
Name
5-Bromo-1-chloro-6-hydroxyisoquinoline
Quantity
108 mg
Type
reactant
Smiles
BrC1=C2C=CN=C(C2=CC=C1O)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
azeotroped to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC(C2=CC=C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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